8-Methoxy-3,4-dihydroquinazolin-2-amine
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Overview
Description
8-Methoxy-3,4-dihydroquinazolin-2-amine is a heterocyclic compound belonging to the quinazoline family. Quinazolines and their derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the methoxy group at the 8th position and the amine group at the 2nd position in the dihydroquinazoline ring structure imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-3,4-dihydroquinazolin-2-amine typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization. One common method includes the reaction of 8-methoxyanthranilic acid with formamide under reflux conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 8-Methoxy-3,4-dihydroquinazolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The methoxy and amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: Research has shown its potential as an anti-inflammatory and anticonvulsant agent.
Industry: It is used in the synthesis of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 8-Methoxy-3,4-dihydroquinazolin-2-amine involves its interaction with various molecular targets. It can inhibit specific enzymes, such as kinases, by binding to their active sites. This inhibition can disrupt cellular signaling pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .
Comparison with Similar Compounds
3,4-Dihydroquinazolin-2-amine: Lacks the methoxy group, resulting in different biological activities.
8-Methoxyquinazolin-2-amine: Lacks the dihydro structure, affecting its chemical reactivity.
3-Methyl-3,4-dihydroquinazolin-2-one: Similar structure but with a methyl group instead of an amine, leading to different pharmacological properties.
Uniqueness: 8-Methoxy-3,4-dihydroquinazolin-2-amine is unique due to the presence of both the methoxy and amine groups, which contribute to its distinct chemical reactivity and biological activities. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C9H11N3O |
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Molecular Weight |
177.20 g/mol |
IUPAC Name |
8-methoxy-1,4-dihydroquinazolin-2-amine |
InChI |
InChI=1S/C9H11N3O/c1-13-7-4-2-3-6-5-11-9(10)12-8(6)7/h2-4H,5H2,1H3,(H3,10,11,12) |
InChI Key |
SNJNRVQTYGFLDI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1NC(=NC2)N |
Origin of Product |
United States |
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